

The Cationic Nature of Basic Red 76: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic red 76*

Cat. No.: *B109182*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

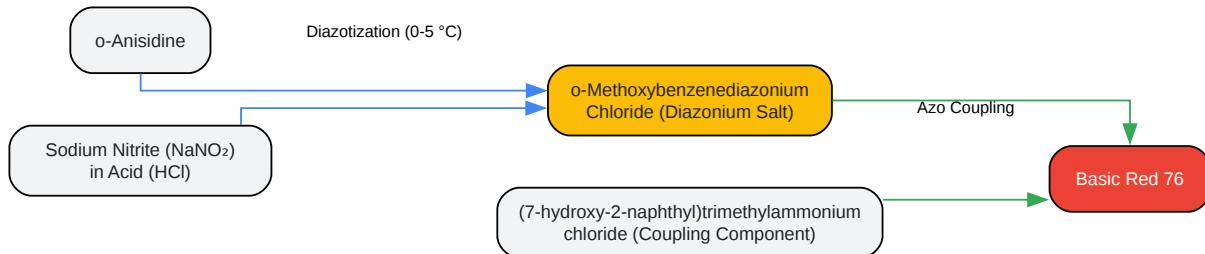
Basic Red 76 (C.I. 12245; CAS No. 68391-30-0) is a cationic azo dye predominantly utilized in the cosmetics industry as a direct, semi-permanent hair colorant.^{[1][2]} Its efficacy and vibrant red hue stem from its inherent chemical structure and cationic properties, which facilitate a strong affinity for the negatively charged surface of hair keratin.^{[1][3]} This technical guide provides an in-depth analysis of the core chemical and physical characteristics of **Basic Red 76**, its synthesis, mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

Chemical and Physical Properties

Basic Red 76 is a synthetic organic compound characterized by a single azo group (-N=N-) linking a substituted naphthalene ring with a methoxyphenyl group.^{[4][5]} The key to its functionality as a direct dye is the presence of a quaternary ammonium group, specifically a trimethylammonium moiety, which imparts a permanent positive charge, rendering the molecule cationic.^[1] This cationic nature is fundamental to its interaction with substrates like hair fibers.^[4] The molecule is typically supplied as a chloride salt.^[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Basic Red 76** compiled from various sources.


Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₂ ClN ₃ O ₂	[5][6]
Molecular Weight	371.86 g/mol	[5]
CAS Number	68391-30-0	[1]
Physical Form	Red Powder	
Melting Point	>200 °C (with decomposition)	[7]
Solubility	Water: 10 – 100 g/L; Ethanol: 0.3 – 3 g/L; Soluble in DMSO	[3][7][8]
UV-Vis Absorption Maxima (λ _{max})	235 nm, 332 nm, 503 nm	[4][7]
Octanol-Water Partition Coefficient (Log P)	-1.78	[7]
Oral LD ₅₀ (Rat)	>2 g/kg bw	[9]

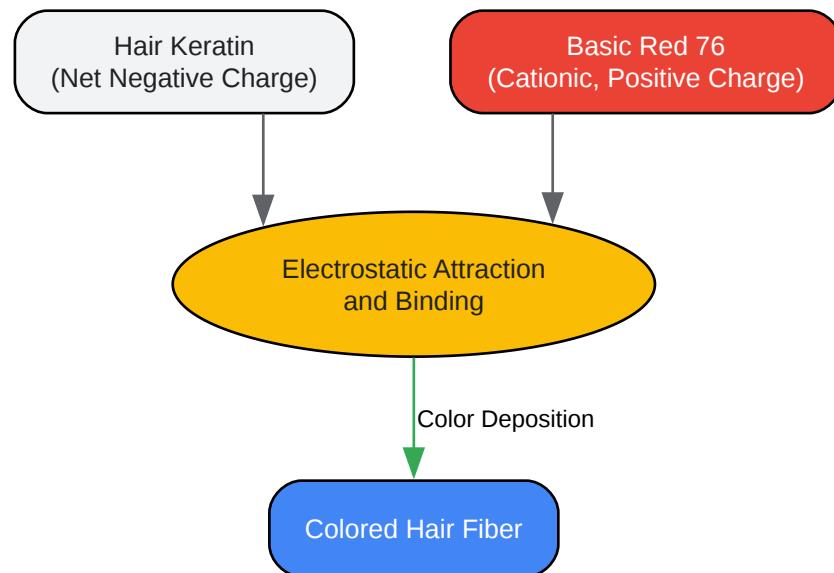
Synthesis of Basic Red 76

The synthesis of **Basic Red 76** is a classic example of azo dye chemistry, involving a two-step process: diazotization followed by azo coupling.[1]

- **Diazotization:** The process begins with the diazotization of a primary aromatic amine, o-anisidine (2-methoxyaniline).[1][5] This reaction is carried out in a cold, acidic aqueous solution (typically 0-5 °C) with sodium nitrite to form the corresponding diazonium salt, o-methoxybenzenediazonium chloride.[1][4][9] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]
- **Azo Coupling:** The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component.[1] In the case of **Basic Red 76**, the coupling agent is (7-hydroxy-2-naphthyl)trimethylammonium chloride.[1][5] The electrophilic

diazonium cation attacks the electron-rich naphthol ring, which is activated by the hydroxyl group, leading to the formation of the final azo dye.[1]

[Click to download full resolution via product page](#)


Figure 1: Synthesis pathway of **Basic Red 76**.

Mechanism of Action as a Hair Dye

The cationic nature of **Basic Red 76** is central to its function as a semi-permanent hair dye. Hair keratin possesses a net negative charge due to the presence of carboxyl groups from amino acid residues, particularly under neutral to slightly acidic conditions.[1] This creates an electrostatic attraction for the positively charged **Basic Red 76** molecule.

The dyeing process is a direct adsorption mechanism where the pre-formed dye molecules are deposited onto the hair shaft.[1][2] The process typically involves:

- Opening of the Hair Cuticle: Hair dye formulations are often slightly alkaline to open the protective outer layer of the hair, the cuticle.[10]
- Dye Penetration and Binding: This allows the relatively small dye molecules to penetrate into the hair cortex to some extent and, more significantly, to bind to the negatively charged sites on the keratin proteins via strong electrostatic interactions.[1][2][4]
- Color Deposition: The deposition of the vibrant red dye molecules on and within the hair shaft results in the desired coloration. As a semi-permanent dye, the color resists several washes.[1]

[Click to download full resolution via product page](#)

Figure 2: Electrostatic interaction of **Basic Red 76** with hair keratin.

Experimental Protocols

Detailed experimental protocols for the analysis and safety assessment of **Basic Red 76** are crucial for reproducible research. Below are summaries of methodologies cited in safety assessment reports.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

- Objective: To determine the purity of **Basic Red 76** and identify impurities.[1][7]
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]
- Stationary Phase: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at one of the absorbance maxima of **Basic Red 76** (e.g., 503 nm for the visible color).[7]

- Quantification: Purity is often calculated via area percentage from the chromatogram, though for quantitative analysis, a calibrated reference standard is required.[1][7]

Dermal Absorption Study (In Vitro)

- Objective: To assess the percutaneous absorption of **Basic Red 76**.[9]
- Methodology: Based on OECD Test Guideline 428.[9]
- Experimental Setup:
 - Skin Samples: Dermatomed pig skin (approximately 0.75 mm thick) is mounted in Franz diffusion cells.[9]
 - Test Substance Application: A formulation containing a known concentration of **Basic Red 76** (e.g., 2% in a direct dye cream or water) is applied to the epidermal surface of the skin discs (e.g., 20 mg/cm²).[9]
 - Exposure and Rinsing: The skin is exposed to the substance for a defined period (e.g., 30 minutes) and then rinsed.[9]
 - Receptor Fluid: The receptor chamber of the diffusion cell is filled with a suitable fluid, such as phosphate-buffered saline, which is collected at various time points.[9]
 - Analysis: The amount of **Basic Red 76** is quantified in the stratum corneum, epidermis/dermis, and the receptor fluid using a suitable analytical technique (e.g., HPLC or, if radiolabeled, liquid scintillation counting).[9]

Ames Test for Bacterial Reverse Mutation

- Objective: To evaluate the mutagenic potential of **Basic Red 76**.[7]
- Methodology: Based on OECD Test Guideline 471.
- Test Strains: Multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used to detect different types of mutations.

- Procedure:
 - The tester strains are exposed to various concentrations of **Basic Red 76**, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
 - A positive control (a known mutagen for each strain) and a negative control (vehicle) are run concurrently.
 - After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.
- Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.^[7] Studies have shown positive results for **Basic Red 76** in this assay.^[7]

Conclusion

Basic Red 76's functionality is intrinsically linked to its cationic nature, conferred by the quaternary ammonium group. This permanent positive charge dictates its primary application as a direct hair dye through a well-understood electrostatic binding mechanism. The synthesis is a standard two-step diazotization and coupling reaction. A comprehensive understanding of its chemical properties, supported by robust analytical and toxicological data, is essential for its continued safe use in cosmetic formulations and for guiding future research in dye chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. macschem.us [macschem.us]

- 4. Buy Basic red 76 (EVT-317225) | 68391-30-0 [evitachem.com]
- 5. worlddyeviety.com [worlddyeviety.com]
- 6. Basic Red 76 | C20H22CIN3O2 | CID 110099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Basic Red 76 - Premium Industrial Dye in Powder Form at Affordable Prices [meghadyes.com]
- 9. cir-safety.org [cir-safety.org]
- 10. cosmeticscience.net [cosmeticscience.net]
- To cite this document: BenchChem. [The Cationic Nature of Basic Red 76: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109182#understanding-the-cationic-nature-of-basic-red-76\]](https://www.benchchem.com/product/b109182#understanding-the-cationic-nature-of-basic-red-76)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com